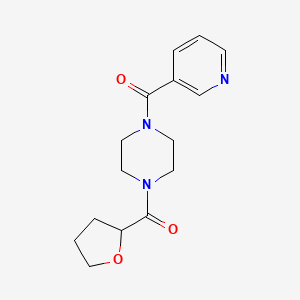
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
説明
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research applications. It is a heterocyclic compound that contains both a pyridine and piperazine ring, as well as a tetrahydrofuran group. TFP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to interact with various ion channels and receptors. Specifically, it has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been found to interact with the transient receptor potential (TRP) channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of voltage-gated calcium channels, and the activation of TRP channels. It has also been found to have antioxidant properties and to be able to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors. This makes it a valuable tool for studying the function of these proteins in various biological processes. However, one limitation of using 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is that it can have off-target effects on other proteins, which can complicate experimental results.
将来の方向性
There are several future directions for the use of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to have neuroprotective properties and to be able to improve cognitive function in animal models of Alzheimer's disease. Another future direction is the development of more selective 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine analogs that can target specific ion channels and receptors with greater precision.
科学的研究の応用
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been found to be a useful tool for studying the function of various ion channels and receptors, as well as for investigating the mechanisms of action of various drugs.
特性
IUPAC Name |
oxolan-2-yl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1,3,5,11,13H,2,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKRCJGXMYWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



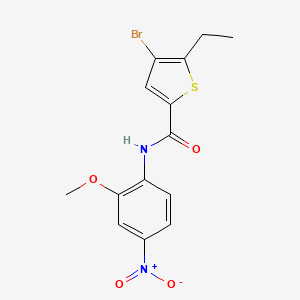
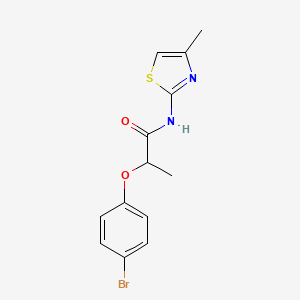
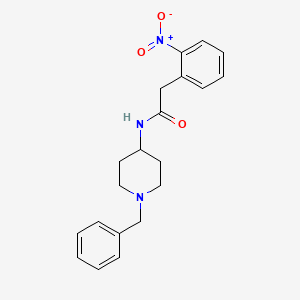
![4-[(2-furoylamino)methyl]benzoic acid](/img/structure/B4180671.png)
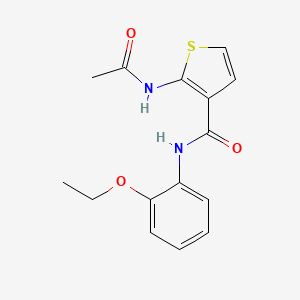
![N-cyclopentyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4180678.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4180680.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4180685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)
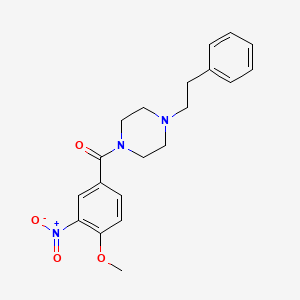
![1-[(5-methyl-3-isoxazolyl)carbonyl]indoline](/img/structure/B4180705.png)
![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)
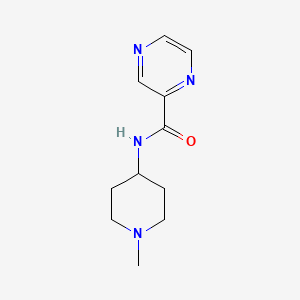
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180748.png)